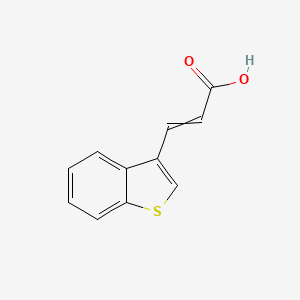







|
REACTION_CXSMILES
|
[S:1]1[CH:5]=[C:4]([CH:6]=[CH:7][C:8]([OH:10])=[O:9])[C:3]2[CH:11]=[CH:12][CH:13]=[CH:14][C:2]1=2>[Pd].CO.C(OCC)(=O)C>[S:1]1[CH:5]=[C:4]([CH2:6][CH2:7][C:8]([OH:10])=[O:9])[C:3]2[CH:11]=[CH:12][CH:13]=[CH:14][C:2]1=2 |f:2.3|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S1C2=C(C(=C1)C=CC(=O)O)C=CC=C2
|
|
Name
|
|
|
Quantity
|
600 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
methanol ethyl acetate
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO.C(C)(=O)OCC
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was hydrogenated in a Parr apparatus at 50 psi overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C2=C(C(=C1)CCC(=O)O)C=CC=C2
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |